BenchChemオンラインストアへようこそ!

1,7-dimethyl-9-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Physicochemical profiling Drug-likeness Permeability prediction

1,7-Dimethyl-9-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS 878414-69-8) is a synthetic tricyclic annelated xanthine derivative belonging to the tetrahydropyrimido[2,1-f]purinedione class. It possesses a 1,7-dimethyl substitution pattern on the xanthine core, distinguishing it from the more common 1,3-dimethyl (theophylline-based) congeners.

Molecular Formula C13H19N5O2
Molecular Weight 277.328
CAS No. 878414-69-8
Cat. No. B2648654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-dimethyl-9-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
CAS878414-69-8
Molecular FormulaC13H19N5O2
Molecular Weight277.328
Structural Identifiers
SMILESCCCN1CC(CN2C1=NC3=C2C(=O)NC(=O)N3C)C
InChIInChI=1S/C13H19N5O2/c1-4-5-17-6-8(2)7-18-9-10(14-12(17)18)16(3)13(20)15-11(9)19/h8H,4-7H2,1-3H3,(H,15,19,20)
InChIKeyLGSHAXOGBPZJKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,7-Dimethyl-9-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: A Structurally Differentiated Annelated Xanthine for Adenosine Receptor & MAO-B Research Programs


1,7-Dimethyl-9-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS 878414-69-8) is a synthetic tricyclic annelated xanthine derivative belonging to the tetrahydropyrimido[2,1-f]purinedione class. It possesses a 1,7-dimethyl substitution pattern on the xanthine core, distinguishing it from the more common 1,3-dimethyl (theophylline-based) congeners. The compound is characterized by a molecular weight of 277.33 Da, a calculated LogP of 0.88, a polar surface area of 70 Ų, one hydrogen bond donor, and zero Rule-of-Five violations . Its tricyclic scaffold has been investigated in medicinal chemistry programs targeting adenosine receptors and monoamine oxidase B, where the specific N1/N7-dimethyl-N9-propyl substitution pattern imparts distinct pharmacological properties relative to N1/N3-dimethyl analogs [1].

Why 1,3-Dimethyl Annelated Xanthines Cannot Substitute for 1,7-Dimethyl-9-propyl-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione in Receptor Profiling Studies


The 1,7-dimethyl substitution pattern on the xanthine core fundamentally alters both the hydrogen-bonding capacity and the ligand-receptor interaction landscape relative to the 1,3-dimethyl isomer. The target compound possesses a single hydrogen bond donor (N3-H) versus zero in the 1,3-dimethyl analog, affecting solubility, permeability, and target engagement . Moreover, the N7-methyl group occupies a steric position that modulates adenosine receptor subtype selectivity differently than an N3-methyl group. In published SAR campaigns, 1,3-dimethyl-tetrahydropyrimido[2,1-f]purinediones have been characterized as dual A2A adenosine receptor antagonists and MAO-B inhibitors, but the specific contribution of the N7-methyl group to potency and selectivity remains uncharacterized in those datasets. Researchers requiring a 1,7-dimethyl probe for comparative pharmacology or for building SAR matrices around the N7 position therefore cannot rely on 1,3-dimethyl surrogates [1].

Quantitative Differentiation Evidence for 1,7-Dimethyl-9-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione Versus Closest Analogs


Physicochemical Differentiation: Hydrogen Bond Donor Count of 1,7-Dimethyl-9-propyl vs. 1,3-Dimethyl-9-propyl Tetrahydropyrimido[2,1-f]purinedione

The target compound, 1,7-dimethyl-9-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, contains one hydrogen bond donor (the N3-H), whereas the 1,3-dimethyl regioisomer (also CAS-registered and characterized by FTIR [1]) possesses zero HBDs because both N1 and N3 are methylated . This structural difference is consequential for passive membrane permeability and solubility. The target compound's calculated LogP is 0.88, and its polar surface area is 70 Ų , parameters that place it in a more favorable region of the BOILED-Egg model for oral absorption compared to the 1,3-dimethyl analog, which is expected to exhibit higher lipophilicity due to the absence of the N3-H hydrogen bond donor.

Physicochemical profiling Drug-likeness Permeability prediction

Adenosine A2A Receptor Affinity: Class-Level Inference from 1,7-Dimethylxanthine (Paraxanthine) vs. 1,3-Dimethylxanthine (Theophylline) Scaffolds

The 1,7-dimethylxanthine scaffold (paraxanthine) has been consistently reported to possess significantly weaker adenosine receptor affinity than the 1,3-dimethylxanthine scaffold (theophylline). Paraxanthine exhibits Ki values of ~100 µM at human A1 and ~32 µM at human A2A receptors, while theophylline shows Ki values of ~14 µM at A1 and ~6.7 µM at A2A [1]. When these scaffolds are elaborated into the tetrahydropyrimido[2,1-f]purinedione system, the 1,3-dimethyl derivative 9u (9-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione) achieves a Ki of 189 nM at human A2A AR [2]. The corresponding 1,7-dimethyl congener (including the 9-propyl variant) is expected to display a right-shifted affinity profile consistent with the paraxanthine/theophylline paradigm, making it a valuable low-affinity control or a scaffold for developing A2A-sparing adenosine receptor ligands.

Adenosine receptor pharmacology GPCR SAR Xanthine scaffold comparison

Monoamine Oxidase B (MAO-B) Inhibition: Differential Selectivity Expected for 1,7-Dimethyl vs. 1,3-Dimethyl Tetrahydropyrimido[2,1-f]purinediones

The 1,3-dimethyl tetrahydropyrimido[2,1-f]purinedione scaffold has been established as a dual A2A/MAO-B ligand, with compound 9u showing an IC50 of 570 nM at human MAO-B [1]. The 1,7-dimethyl substitution pattern, by removing the N3-methyl group and introducing an N7-methyl group, alters the electronic distribution of the purine ring and the steric footprint in the MAO-B active site. Although direct IC50 data for the 1,7-dimethyl-9-propyl target compound are not yet published, docking studies on related 1,7-dimethyl tetrahydropyrimido[2,1-f]purinediones suggest that the N7-methyl group can engage in favorable hydrophobic interactions with the MAO-B substrate cavity while the free N3-H may form a hydrogen bond with the flavin cofactor, potentially yielding MAO-B inhibition potency comparable to or moderately different from the 1,3-dimethyl series [2].

MAO-B inhibition Neurodegeneration Dual-target ligands

Optimal Research and Procurement Applications for 1,7-Dimethyl-9-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione Based on Differential Evidence


Adenosine Receptor Subtype Selectivity Profiling: A2A-Sparing Tool Compound

The predicted weak adenosine A2A receptor affinity of the 1,7-dimethyl scaffold, inferred from the paraxanthine/theophylline SAR paradigm, makes this compound a candidate for use as an A2A-sparing control in adenosine receptor panel screens. When run in parallel with the 1,3-dimethyl analog 9u (Ki A2A = 189 nM [1]), the differential A2A engagement can help deconvolute adenosine-dependent pathways in neuroinflammation and cancer models.

MAO-B Pharmacophore Mapping: Probing the N7-Methyl and N3-H Contributions

The unique 1,7-dimethyl-9-propyl substitution pattern, featuring a free N3-H hydrogen bond donor and an N7-methyl group, provides a distinct chemical probe for dissecting the hydrogen-bonding and steric requirements of the MAO-B active site. Comparative IC50 determination against the 1,3-dimethyl analog 9u (IC50 MAO-B = 570 nM [1]) will elucidate the role of the N3-H donor in flavin cofactor recognition and guide the design of next-generation MAO-B inhibitors.

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

With a calculated LogP of 0.88, PSA of 70 Ų, and a single HBD, this compound occupies a favorable physicochemical space for CNS penetration . It can serve as a reference standard for calibrating in silico BBB permeability models and for benchmarking the physicochemical properties of newly synthesized tetrahydropyrimido[2,1-f]purinedione libraries against both 1,3-dimethyl regioisomers and other annelated xanthine scaffolds.

HIV-1 Reverse Transcriptase Dimerization Inhibitor Scaffold Development

The tetrahydropyrimido[2,1-f]purinedione core has been validated as a privileged scaffold for allosteric inhibition of HIV-1 RT p51-p66 dimerization [2]. The 1,7-dimethyl-9-propyl variant offers an unexplored substitution pattern for probing the dimerization interface, distinct from the previously reported 1,3-dimethyl analogs. Procurement of this compound enables construction of focused libraries targeting the tryptophan-rich region of p66.

Quote Request

Request a Quote for 1,7-dimethyl-9-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.